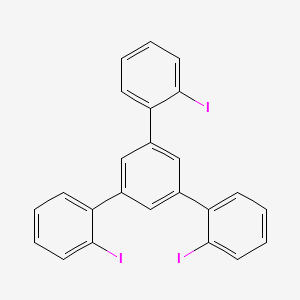
1,3,5-Tris(2-iodophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2-iodophenyl)benzene: is an organic compound characterized by a benzene ring substituted with three 2-iodophenyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-iodophenyl)benzene can be synthesized through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-iodophenylboronic acid with 1,3,5-tribromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(2-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Scientific Research Applications
1,3,5-Tris(2-iodophenyl)benzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of porous organic frameworks and covalent organic frameworks, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex organic molecules through various coupling reactions.
Sensor Development: It is utilized in the development of fluorescent sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-iodophenyl)benzene in its applications is primarily based on its structural properties:
Fluorescent Sensors: The compound’s ability to form stable complexes with metal ions leads to changes in its fluorescence properties, which can be used for detection purposes.
Covalent Organic Frameworks: The iodine atoms facilitate the formation of covalent bonds with other building blocks, leading to the construction of stable, porous structures.
Comparison with Similar Compounds
1,3,5-Tris(4-iodophenyl)benzene: Similar in structure but with iodine atoms at the 4-position of the phenyl rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of iodine, leading to different reactivity and applications.
1,3,5-Tris(2-methylphenyl)benzene: Substituted with methyl groups instead of iodine, resulting in different chemical properties and uses.
Uniqueness: 1,3,5-Tris(2-iodophenyl)benzene is unique due to the presence of iodine atoms at the 2-position of the phenyl rings, which imparts distinct reactivity and enables specific applications in materials science and sensor development.
Properties
CAS No. |
920985-25-7 |
|---|---|
Molecular Formula |
C24H15I3 |
Molecular Weight |
684.1 g/mol |
IUPAC Name |
1,3,5-tris(2-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
InChI Key |
JQBNAYDMMSMKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3I)C4=CC=CC=C4I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















